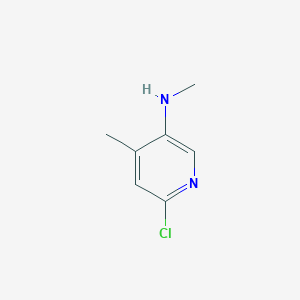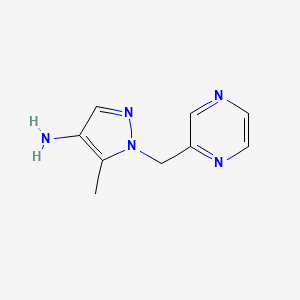
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the reaction of pyrazole derivatives with pyrazine derivatives under specific conditions . One common method includes the esterification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with chloromethyl oxadiazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like halides or amines are used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an androgen receptor antagonist, it blocks the signaling pathways activated by androgen receptors, which are crucial in the progression of prostate cancer . The compound’s structure allows it to bind effectively to these receptors, inhibiting their activity .
Comparaison Avec Des Composés Similaires
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and cytotoxic activities.
2-Amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds are studied for their antiviral properties.
The uniqueness of this compound lies in its specific structure, which provides distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
5-methyl-1-(pyrazin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-9(10)5-13-14(7)6-8-4-11-2-3-12-8/h2-5H,6,10H2,1H3 |
Clé InChI |
YSMVCCXSOSWXPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC2=NC=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



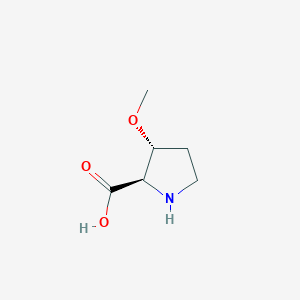
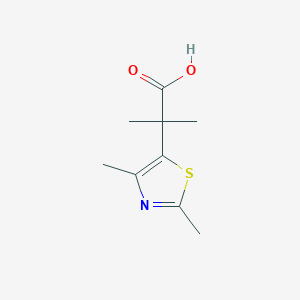

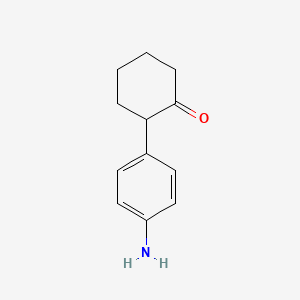
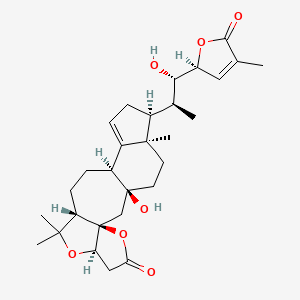
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
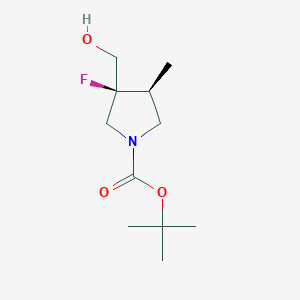
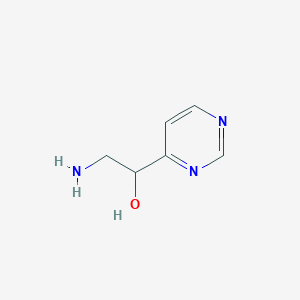
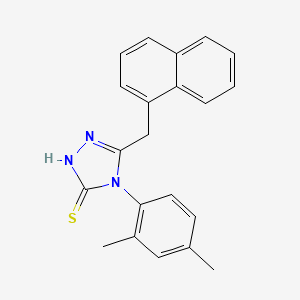
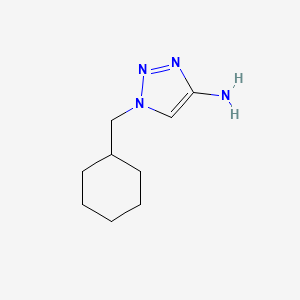
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
